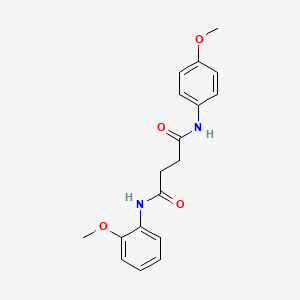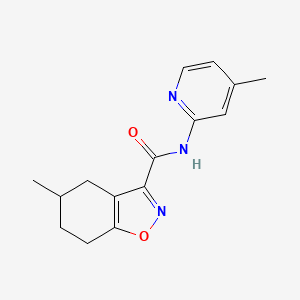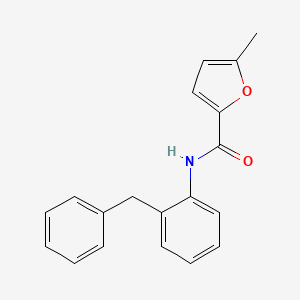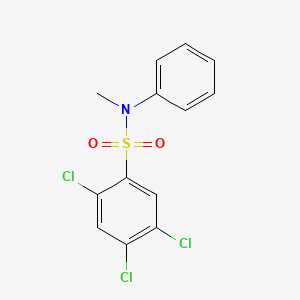![molecular formula C22H28N2O2 B4617884 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4617884.png)
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one
概要
説明
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis .
化学反応の分析
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological conditions and as an alpha1-adrenergic receptor antagonist . In the industry, it is used in the development of new drugs and agrochemicals .
作用機序
The mechanism of action of 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways. It primarily acts on alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By blocking these receptors, the compound can exert therapeutic effects in various neurological and cardiovascular conditions .
類似化合物との比較
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one can be compared with other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, trazodone, naftopidil, and urapidil . These compounds also act on alpha1-adrenergic receptors and have similar therapeutic applications. this compound is unique due to its specific chemical structure and the presence of the phenoxybutan-1-one moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties .
特性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-6-11-21(19(18)2)23-13-15-24(16-14-23)22(25)12-7-17-26-20-9-4-3-5-10-20/h3-6,8-11H,7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIIGRHHUDSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,12,14-trimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B4617812.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4617818.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)



![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4617868.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4617876.png)

![[2-ethoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B4617897.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)
